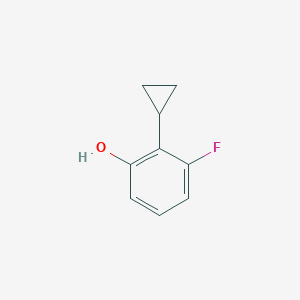
2-Cyclopropyl-3-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-3-fluorophenol (2CP-3FP) is an important organic compound used in a variety of scientific research applications. It is a derivative of phenol, a common aromatic compound, and is known for its unique properties such as high solubility in both water and organic solvents. It is also known to be relatively stable under a variety of conditions.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-3-fluorophenol has a variety of applications in scientific research. It is used in organic synthesis, as a reagent for the synthesis of other organic compounds, as a catalyst for the synthesis of polymers, and as a starting material for the synthesis of pharmaceuticals. Additionally, it has been used in the study of enzyme-catalyzed reactions, and as a probe for the study of enzyme-substrate interactions.
Wirkmechanismus
2-Cyclopropyl-3-fluorophenol has been shown to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, and as an agonist of certain G-protein coupled receptors. It has also been found to act as a competitive inhibitor of some proteases, such as thrombin and Factor Xa. Furthermore, it has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-Cyclopropyl-3-fluorophenol has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several enzymes, including cytochrome P450 enzymes, proteases, and acetylcholinesterase. Additionally, it has been found to act as an agonist of certain G-protein coupled receptors, and to possess anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyclopropyl-3-fluorophenol has several advantages for use in laboratory experiments. It is relatively stable under a variety of conditions, and has high solubility in both water and organic solvents. Additionally, it is relatively easy to synthesize, and can be used in a variety of research applications. However, it is important to note that 2-Cyclopropyl-3-fluorophenol is a relatively new compound, and its effects on humans and other organisms are not yet fully understood.
Zukünftige Richtungen
The future of 2-Cyclopropyl-3-fluorophenol is promising, as there are a variety of potential applications for this compound. There is potential for its use in the development of new pharmaceuticals and in the synthesis of polymers. Additionally, there is potential for its use in the study of enzyme-catalyzed reactions and enzyme-substrate interactions. Additionally, there is potential for its use in the development of new compounds with similar properties. Finally, there is potential for its use as an anti-inflammatory and anti-oxidant agent.
Synthesemethoden
2-Cyclopropyl-3-fluorophenol can be synthesized via a variety of methods, including the reaction of 2-chloro-3-fluorophenol with cyclopropyl bromide, the reaction of 3-fluorophenol with cyclopropylmagnesium bromide, and the reaction of 3-fluorophenol with cyclopropylmagnesium chloride. The most commonly used method is the reaction of 2-chloro-3-fluorophenol with cyclopropyl bromide, which yields a high yield of 2-Cyclopropyl-3-fluorophenol in a short amount of time.
Eigenschaften
IUPAC Name |
2-cyclopropyl-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6,11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUXNWORUQPCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-3-fluorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide](/img/structure/B2910287.png)

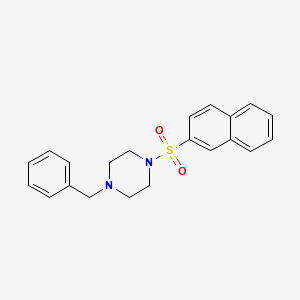
![[(1-cyanocyclopentyl)carbamoyl]methyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate](/img/structure/B2910293.png)
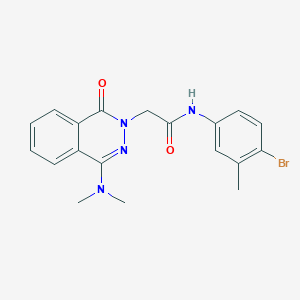

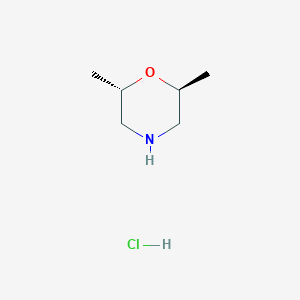
![2-[2-[5-[2-(2-Hydroxyethoxy)ethoxy]naphthalen-1-yl]oxyethoxy]ethanol](/img/structure/B2910298.png)
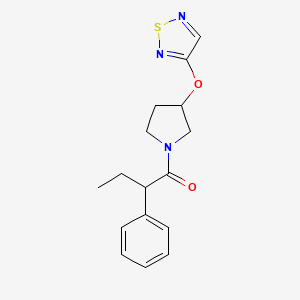
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2910301.png)
![2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hcl](/img/structure/B2910302.png)
![2-Chloro-N-[(3-ethoxyphenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2910306.png)
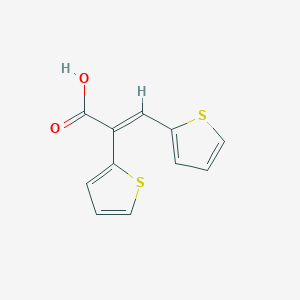
![2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2910310.png)